molecular formula C19H22N4O2S B12866480 (3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B12866480
M. Wt: 370.5 g/mol
InChI Key: CUOQRHVMKACZOO-SZMVWBNQSA-N
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Description

Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm .

Preparation Methods

The synthesis of Biotinyl-6-aminoquinoline involves the coupling of biotin with 6-aminoquinoline. The reaction typically employs a succinimide ester of biotin, which reacts with the primary amines of the 6-aminoquinoline to form amide bonds . Industrial production methods for this compound are not widely documented, but the laboratory synthesis is well-established.

Chemical Reactions Analysis

Biotinyl-6-aminoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biotinyl-6-aminoquinoline has several scientific research applications:

Mechanism of Action

Biotinyl-6-aminoquinoline acts as a substrate for biotinidase, an enzyme involved in the recycling of biotin. The compound’s fluorescence properties allow researchers to measure biotinidase activity by monitoring the changes in fluorescence intensity. This mechanism is crucial for understanding the enzyme’s function and its role in various metabolic pathways .

Comparison with Similar Compounds

Biotinyl-6-aminoquinoline is unique due to its specific fluorescence properties and its role as a biotinidase substrate. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and fluorescence characteristics, making Biotinyl-6-aminoquinoline a valuable tool in biochemical research.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

(3aS,4S,6aR)-4-[5-(6-aminoquinolin-2-yl)-5-oxopentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C19H22N4O2S/c20-12-6-8-13-11(9-12)5-7-14(21-13)16(24)3-1-2-4-17-18-15(10-26-17)22-19(25)23-18/h5-9,15,17-18H,1-4,10,20H2,(H2,22,23,25)/t15-,17-,18-/m0/s1

InChI Key

CUOQRHVMKACZOO-SZMVWBNQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)C3=NC4=C(C=C3)C=C(C=C4)N)NC(=O)N2

Origin of Product

United States

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